Silylsilane

Semiconductor Epitaxy Chemical Vapor Deposition Silicon Precursors

Silylsilane, also known as disilane (Si₂H₆), is an inorganic silicon hydride gas that serves as a critical precursor in semiconductor manufacturing. Unlike its simplest analog silane (SiH₄), silylsilane features a characteristic weak Si–Si bond (bond dissociation energy approximately 226 kJ mol⁻¹ vs.

Molecular Formula H6Si2
Molecular Weight 62.22 g/mol
Cat. No. B1205491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilylsilane
Molecular FormulaH6Si2
Molecular Weight62.22 g/mol
Structural Identifiers
SMILES[SiH3][SiH3]
InChIInChI=1S/H6Si2/c1-2/h1-2H3
InChIKeyPZPGRFITIJYNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silylsilane (Disilane, Si₂H₆) – High-Purity Semiconductor Precursor for Next-Generation Low-Thermal-Budget Epitaxy


Silylsilane, also known as disilane (Si₂H₆), is an inorganic silicon hydride gas that serves as a critical precursor in semiconductor manufacturing. Unlike its simplest analog silane (SiH₄), silylsilane features a characteristic weak Si–Si bond (bond dissociation energy approximately 226 kJ mol⁻¹ vs. 318 kJ mol⁻¹ for the Si–H bond in silane), which fundamentally alters its surface chemistry and decomposition kinetics [1]. This structural difference enables significantly higher reactivity and lower-temperature processing, making it indispensable for advanced nodes requiring strict thermal budget control.

Low-thermal-budget Si and SiGe epitaxy below 575 °C
High surface reactivity via Si–Si bond cleavage pathway
Compatible with RP-CVD, UHVCVD, and LPCVD reactor platforms

Why Silane (SiH₄) or Dichlorosilane (SiH₂Cl₂) Cannot Substitute Silylsilane in Low-Temperature Epitaxial Processes


Generic substitution of silylsilane with silane or dichlorosilane fails because the deposition kinetics are dominated by the precursor's bond dissociation energetics, not merely its silicon content. The weak Si–Si bond in silylsilane (226 kJ mol⁻¹) facilitates facile silyl (SiH₃) radical generation, while the stronger Si–H bond (318 kJ mol⁻¹) and Si–Cl bond (456 kJ mol⁻¹) of alternatives impose higher activation barriers [1]. This translates into an adsorption coefficient for Si₂H₆ that is roughly 10 times higher than that of SiH₄, and reactive sticking coefficients that are an order of magnitude greater [2]. Consequently, dropping a silane-based process into a disilane-optimized tool results in catastrophic growth rate collapse, inferior film continuity, loss of doping control, and incompatible thermal budgets.

Silane Bond Energy Mismatch

Higher Si–H bond energy may reduce low-temperature surface reactivity and alter nucleation density.

Dichlorosilane Thermal Budget Incompatibility

Si–Cl bond strength shifts activation barriers upward; deposition rate may collapse below 575 °C.

Sticking Coefficient Divergence

Lower sticking probability with alternative precursors may impact film uniformity and step coverage.

Quantitative Differential Evidence: Silylsilane (Disilane) vs. Silane, Dichlorosilane, Trisilane & Tetrasilane


Si Growth Rate Enhancement at Low Temperatures (Si₂H₆ vs. SiH₄ vs. SiH₂Cl₂)

In a 300mm industrial Reduced Pressure-Chemical Vapour Deposition (RP-CVD) benchmark, the Si growth rate from silylsilane (Si₂H₆) was compared directly to silane (SiH₄) and dichlorosilane (SiH₂Cl₂). For substrate temperatures below 575 °C, the Si growth rate with Si₂H₆ was approximately 10 times higher than that achieved with SiH₄, which itself was roughly 10 times higher than SiH₂Cl₂ [1]. This order-of-magnitude difference arises from the lower activation energy for Si-Si bond cleavage, circumventing the growth rate 'plateau' behavior observed with silane at intermediate temperatures [1].

Si Growth Rate
Head-to-head
~10× higher than SiH₄; ~100× higher than SiH₂Cl₂
Supports low-temperature epitaxy throughput and thermal budget compliance.
RP-CVD at 2660 Pa, T < 575 °C, 300 mm wafer
Semiconductor Epitaxy Chemical Vapor Deposition Silicon Precursors Thermal Budget

Reactive Sticking Coefficient and Surface Adsorption Efficiency (Si₂H₆ vs. SiH₄)

The reactive sticking coefficient (RSC), a measure of the probability that a gas-phase molecule will chemisorb and contribute to film growth, was measured directly for silylsilane and silane on hot polycrystalline silicon surfaces. Disilane exhibited RSCs that were roughly 10 times higher than those of silane across a wide temperature range [1]. An independent kinetic study confirmed that the adsorption coefficient for Si₂H₆ is about 10 times higher than that of SiH₄ . This advantage is rooted in the facile homolytic cleavage of the Si-Si bond, allowing both silicon atoms and all six hydrogen atoms to remain on the surface upon pyrolysis, compared to silane's single silicon atom deposition .

Sticking Coefficient
Head-to-head
~10× higher reactive sticking coefficient vs SiH₄
Supports precursor utilization efficiency and film uniformity review.
Measured on polycrystalline Si surfaces
Surface Chemistry CVD Kinetics Silicon Deposition Sticking Probability

Formation of Ultra-Thin, Pinhole-Free Amorphous Silicon Films (Si₂H₆ vs. SiH₄)

In a direct comparison of amorphous silicon film continuity deposited by Low-Pressure CVD, silylsilane and silane were evaluated for pinhole density on SiO₂ substrates. Films deposited using silylsilane (Si₂H₆) were found to be pinhole-free down to a thickness of 45 Å (4.5 nm). In contrast, films deposited under analogous conditions with silane (SiH₄) exhibited higher pinhole densities, preventing their use as continuous ultra-thin layers [1]. This difference is attributed to the altered sub-monolayer nucleation and island coalescence behavior driven by the higher surface mobility of disilane-derived silyl fragments.

Film Continuity
Head-to-head
Pinhole-free at 4.5 nm thickness
Supports ultra-thin passivation and dielectric layer requirements.
LPCVD on SiO₂ substrates, ultra-thin regime
Thin Film Transistors Dielectric Passivation Pinhole Density Ultra-Thin Films

Superior Substitutional Carbon Incorporation in SiGeC Heterostructures (Si₂H₆ vs. SiH₄)

In a study of SiGeC epitaxy within a 300 mm RP-CVD reactor, the impact of the silicon precursor on substitutional carbon incorporation was quantified. Using silylsilane (Si₂H₆) at 550 °C, a fully substitutional carbon concentration of 1.2 at% was achieved without detectable interstitial carbon. With silane (SiH₄) under identical conditions, the substitutional carbon concentration was limited to only 0.5 at% [1]. Additionally, the SiGe growth rate at 550 °C was almost twice as high with Si₂H₆ compared to SiH₄ [1]. The higher reactivity of disilane promotes efficient incorporation of smaller atoms into substitutional lattice sites, crucial for strain engineering.

Substitutional Carbon
Head-to-head
1.2 at% vs 0.5 at% with SiH₄; ~2× SiGe growth rate
Supports strain engineering and dopant diffusion control review.
SiGe:C with methylsilane at 550 °C, 300 mm RP-CVD
SiGeC Alloys Strain Engineering Carbon Doping Heterojunction Bipolar Transistors

Epitaxial Quality vs. Higher-Order Silanes (Si₂H₆ vs. Si₃H₈ & Si₄H₁₀)

When comparing several high-order silane precursors for Si and SiGe epitaxy without a carrier gas, silylsilane (disilane) demonstrated a critical quality advantage. Disilane showed high-quality epitaxial growth under both ultra-high vacuum (UHVCVD) and low-pressure (LPCVD) conditions. In contrast, trisilane (Si₃H₈) and tetrasilane (Si₄H₁₀) exhibited enhanced growth rates but produced epitaxial layers of lower crystalline quality [1]. The moderate reactivity of disilane provides an optimal balance between maintaining commercially viable growth rates and achieving the high crystalline perfection required for device-grade layers.

Epi Quality Balance
Head-to-head
Higher crystallinity vs Si₃H₈ and Si₄H₁₀
Supports device-grade epitaxy without sacrificing deposition speed.
UHVCVD and LPCVD without carrier gas
Epitaxial Quality Higher Silanes UHVCVD LPCVD Crystallinity

Precision Application Scenarios for Silylsilane (Disilane) in Advanced Semiconductor Manufacturing and Research


Low-Thermal-Budget Epitaxial Growth for Sub-14 nm Node Logic and Memory Devices

The 10× growth rate advantage of silylsilane over silane at temperatures below 575 °C directly addresses the stringent thermal budget constraints of sub-14 nm FinFET and GAA (Gate-All-Around) transistor fabrication. It enables high-quality Si and SiGe source/drain epitaxy that prevents dopant diffusion and interface degradation, critical for maintaining electrostatic integrity in nanosheet architectures [1].

Ultra-Thin Continuous Passivation Dielectrics for 3D NAND and Next-Generation Displays

The demonstrated ability of silylsilane to form pinhole-free amorphous silicon films at 4.5 nm thickness [2] makes it the precursor of choice for conformal channel passivation in high-aspect-ratio 3D NAND memory strings and for active layer deposition in advanced OLED and micro-LED backplanes, where leakage current through film defects is a critical failure mechanism.

High-Germium-Content SiGe Strain Engineering for 5G and High-Frequency CMOS

The near-doubling of SiGe growth rates achieved with silylsilane at 550 °C, compared to silane, directly enables the cost-effective deposition of high-Ge-content layers required for compressive strain in pMOS channels [3]. This performance boost is essential for high-mobility channels in 5G RF front-end modules and high-performance computing processors.

Substitutional Carbon Doping for SiGe:C BiCMOS Heterojunction Bipolar Transistors (HBTs)

Silylsilane's unique ability to drive substitutional carbon incorporation to 1.2 at% (a 2.4× improvement over silane) is critical for suppressing boron transient-enhanced diffusion in the base of SiGe:C HBTs [3]. This precise doping control enables the high cut-off frequencies (fT/fmax > 300 GHz) required for next-generation terahertz imaging, automotive radar, and photonic communication systems.

Application
Selection Property
Validation Focus
Low-thermal-budget Si/SiGe epitaxy
Low-temperature growth rate profile
Thermal budget process window review
Ultra-thin passivation layers and dielectrics
Pinhole-free film continuity at sub-5 nm
Leakage current suppression validation
High-Ge-content SiGe strain engineering
SiGe growth rate at moderate temperatures
Compressive strain transfer efficiency
SiGe:C HBT carbon doping control
Substitutional carbon incorporation yield
Boron transient-enhanced diffusion suppression
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